Selective CP-AMPAR Blockade at −60 mV: Naspm IC₅₀ = 0.33 µM with Full Type I Neuron Sparing
Naspm exhibits selective, dose-dependent suppression of Ca²⁺-permeable AMPA receptors in type II hippocampal neurons with an IC₅₀ of 0.33 µM at −60 mV holding potential [1]. Critically, at concentrations up to and exceeding effective blocking concentrations, Naspm produces no detectable effect on Ca²⁺-impermeable AMPA receptors in type I neurons . This binary selectivity profile (complete efficacy on target subtype, zero effect on off-target subtype) represents a qualitative differentiation that broad-spectrum AMPA antagonists do not provide.
| Evidence Dimension | Inhibition of AMPA receptor-mediated kainate-evoked currents |
|---|---|
| Target Compound Data | Naspm: IC₅₀ = 0.33 µM (Hill coefficient = 0.94) at −60 mV on type II neurons |
| Comparator Or Baseline | Broad-spectrum competitive AMPA antagonists (CNQX, NBQX): Non-selective inhibition of all AMPAR subtypes, including Ca²⁺-impermeable type I receptors |
| Quantified Difference | Naspm: 100% suppression of type II neuron CP-AMPAR currents; 0% suppression of type I neuron AMPAR currents at equivalent concentrations. CNQX/NBQX: Suppress both type I and type II neuron AMPAR currents. |
| Conditions | Whole-cell patch clamp recording in cultured rat hippocampal neurons; kainate ionophoretic application |
Why This Matters
Naspm enables subtype-selective pharmacological interrogation of CP-AMPARs without confounding suppression of physiological synaptic transmission, which is essential for target validation studies where broad-spectrum antagonists would obscure interpretation.
- [1] Koike M, Iino M, Ozawa S. Blocking effect of 1-naphthyl acetyl spermine on Ca²⁺-permeable AMPA receptors in cultured rat hippocampal neurons. Neurosci Res. 1997;29(1):27-36. View Source
